Ethyl 4-(2-chlorobutanoyl)piperazine-1-carboxylate
Overview
Description
Ethyl 4-(2-chlorobutanoyl)piperazine-1-carboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an ethyl group, a chlorobutanoic acid moiety, and a piperazine ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with piperazine and chlorobutanoic acid.
Reaction Conditions: The reaction involves the esterification of piperazine with chlorobutanoic acid in the presence of a catalyst such as sulfuric acid or an acid chloride.
Purification: The product is then purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is produced in batches using large reactors to ensure consistency and quality.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and efficacy of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the chlorobutanoic acid moiety.
Substitution: Substitution reactions can occur at the piperazine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives of the piperazine ring.
Scientific Research Applications
Ethyl 4-(2-chlorobutanoyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound can be used in biological studies to understand its interaction with various biological targets.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 4-(2-chlorobutanoyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-(2-chlorobutanoyl)piperazine-1-carboxylate can be compared with other similar compounds such as:
Ethyl 4-(2-chlorobutanoyl)benzoate: This compound has a similar structure but differs in the presence of a benzene ring.
Ethyl 4-(2-chlorobutanoyl)pyrrolidine-1-carboxylate: This compound has a pyrrolidine ring instead of a piperazine ring.
Properties
IUPAC Name |
ethyl 4-(2-chlorobutanoyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3/c1-3-9(12)10(15)13-5-7-14(8-6-13)11(16)17-4-2/h9H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDNDSMPEZTGFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C(=O)OCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.